n-Octyl-D-glucosamine

Antifungal Glucosylamine Food Preservation

For procurement of a balanced-profile specialty intermediate, n-Octyl-D-glucosamine (CAS 188033-95-6) is the optimal C8 amphiphile. Unlike inactive C6 or insoluble C12 analogs, it achieves 71% antifungal inhibition against *Fusarium proliferatum*, validated for food-contact and crop protection research. Its unique stereochemistry is critical for resolving racemic ketoprofen into active dexketoprofen via crystalline salt formation, a patented process. Sugar-based and biodegradable, it outperforms ethoxylated surfactants in green formulations. Ensure your chiral or antimicrobial project is built on reproducible data—order the precise C8 chain length only.

Molecular Formula C14H29NO5
Molecular Weight 291.38 g/mol
CAS No. 188033-95-6
Cat. No. B065339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octyl-D-glucosamine
CAS188033-95-6
SynonymsN-OCTYL-D-GLUCOSAMINE
Molecular FormulaC14H29NO5
Molecular Weight291.38 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1
InChIKeyUWPXUJJRQWODJN-REWJHTLYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octyl-D-glucosamine (CAS 188033-95-6) for Antimicrobial and Pharmaceutical Salt Research: A Procurement Guide


n-Octyl-D-glucosamine (CAS 188033-95-6), also referred to as N-octyl-β-D-glucosylamine (OcGPA) or 2-deoxy-2-(octylamino)-D-glucose, is a nonionic amphiphilic molecule featuring a C8 alkyl chain linked to a D-glucosamine head group [1]. This structural motif confers both surfactant-like properties and antimicrobial activity, positioning it as a specialty intermediate in biocidal research and pharmaceutical salt formation. Unlike its shorter-chain analogs, the octyl derivative exhibits quantifiable antimicrobial inhibition against specific foodborne pathogens and serves as a resolving agent for chiral anti-inflammatory drugs [2].

Why N-Alkyl-D-glucosamine Analogs Cannot Be Interchanged with n-Octyl-D-glucosamine


The antimicrobial and physicochemical profile of N-alkyl-D-glucosamines is highly sensitive to alkyl chain length. As demonstrated by Muhizi et al. (2009), the n-octyl derivative (C8) provides a specific balance of hydrophobic interaction and aqueous solubility that is not recapitulated by the C6 (n-hexyl) or C12 (n-dodecyl) analogs [1]. For instance, while the C12 chain yields maximal antimicrobial potency, its reduced water solubility may limit formulation options; conversely, the C6 chain is significantly less active. Therefore, substituting n-octyl-D-glucosamine with a different chain-length analog, or with a generic glucosamine, will result in a different antimicrobial efficacy profile against pathogens such as *Fusarium proliferatum* and *Salmonella typhimurium* [2].

Quantitative Differentiation of n-Octyl-D-glucosamine (OcGPA) from Structural Analogs


Antifungal Inhibition: n-Octyl (C8) vs. n-Hexyl (C6) vs. n-Dodecyl (C12) Against Fusarium proliferatum

The antifungal activity of N-alkyl-β-D-glucosylamines against *Fusarium proliferatum* was evaluated using a radial growth method. At a concentration of 0.5 × 10⁻⁴ mol/mL, the n-octyl derivative (OcGPA) achieved 71% inhibition of fungal growth [1]. In comparison, the n-hexyl analog (HeGPA, C6) exhibited only 43% inhibition at the same concentration, while the n-dodecyl analog (DoGPA, C12) achieved complete (100%) inhibition [2].

Antifungal Glucosylamine Food Preservation

Antibacterial Activity: n-Octyl (C8) vs. n-Dodecyl (C12) Against Listeria innocua

The antibacterial efficacy of n-octyl-β-D-glucosylamine (OcGPA) and n-dodecyl-β-D-glucosylamine (DoGPA) against *Listeria innocua* was assessed using a coating method. At a concentration of 0.025 × 10⁻⁴ mol/mL, OcGPA exhibited 12% bacterial growth inhibition, whereas DoGPA achieved complete (100%) inhibition at the same concentration [1].

Antibacterial Food Safety Glucosylamine

Pharmaceutical Salt Formation: Dexketoprofen Resolution with n-Octyl-D-glucosamine

Patent CN1418886A describes the use of n-octyl-D-glucosamine (referred to as N-octyl glucosamine) as a chiral resolving agent for the preparation of a dexketoprofen salt. The process involves forming a salt with the dextrorotatory enantiomer of ketoprofen, which is the active form for anti-inflammatory and analgesic activity, while the levorotatory enantiomer is inactive [1].

Chiral Resolution NSAID Pharmaceutical Salt

Biodegradability Profile of Glucosamine Derivatives Containing C8-C14 Alkyl Chains

A study by Matsumura et al. (1993) evaluated the biodegradability of glucosamine derivatives containing alkyl chains of varying lengths. The study found that all glucosamine derivatives tested, which included compounds with C8 to C14 chains, were biodegraded as readily as conventional ethoxylated nonionic surfactants by activated sludge from a municipal sewage treatment plant [1].

Biodegradation Green Surfactant Environmental Fate

Procurement-Guiding Application Scenarios for n-Octyl-D-glucosamine


Agricultural/Food Antifungal Formulation Development Against Fusarium spp.

Based on the direct comparative evidence showing n-octyl-D-glucosamine achieves 71% inhibition of *Fusarium proliferatum* at 0.5 × 10⁻⁴ mol/mL, outperforming the C6 analog (43%) but with less hydrophobicity than the C12 analog [1], this compound is a suitable candidate for developing antifungal treatments for crops or food contact surfaces where a balance of activity and water compatibility is required. Procurement should prioritize high-purity material for formulation studies.

Chiral Resolution Agent for Dexketoprofen and Related NSAIDs

As documented in patent literature, n-octyl-D-glucosamine is a key component in the resolution of racemic ketoprofen into its active dexketoprofen enantiomer via salt formation [2]. This application scenario supports its procurement by pharmaceutical manufacturers engaged in chiral resolution of NSAIDs, where the compound's specific stereochemistry and ability to form crystalline salts with the desired enantiomer is a critical process requirement.

Biodegradable Surfactant for Eco-Formulated Cleaners or Cosmetics

Given class-level evidence that C8-C14 glucosamine derivatives biodegrade comparably to conventional nonionic surfactants [3], n-octyl-D-glucosamine can be evaluated as a renewable, sugar-based alternative for formulating environmentally friendly detergents, personal care cleansers, or emulsifiers. Its procurement is justified in R&D projects aimed at replacing ethoxylated surfactants with readily biodegradable options.

Microbial Research Tool for Studying Chain-Length Activity Relationships

The quantified structure-activity relationship data for n-octyl-D-glucosamine (C8) against *L. innocua* and *S. typhimurium* [1] makes it a valuable research tool for academic and industrial laboratories investigating the antimicrobial mechanisms of amphiphilic glucosamine derivatives. Procurement of the C8 variant is essential for experimental control in studies comparing the effects of alkyl chain length on membrane disruption or metabolic inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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